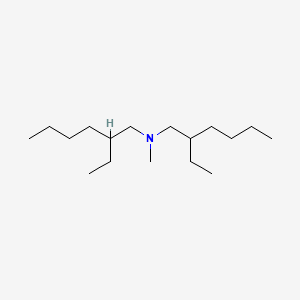

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established protocols for tertiary amine designation, where the longest carbon chain attached to nitrogen serves as the parent structure. According to IUPAC conventions, the compound is named 2-ethyl-N-(2-ethylhexyl)-N-methylhexan-1-amine, reflecting the hierarchical approach to amine nomenclature where substituents on nitrogen are identified with the N-locant prefix. The nomenclature protocol requires identification of all alkyl groups attached to the nitrogen atom, followed by selection of the longest chain as the parent hexanamine structure, while designating the remaining groups as N-substituents.

The systematic name construction begins with the longest alkyl chain, which in this case is the 2-ethylhexyl group containing eight carbon atoms, though the parent structure is designated as hexanamine due to the direct attachment point. The presence of the 2-ethyl substituent on the hexyl chain creates a branched structure that significantly influences the molecular geometry and conformational preferences. The N-methyl designation indicates the presence of a methyl group directly bonded to nitrogen, while the N-(2-ethylhexyl) portion describes the larger branched alkyl substituent. This nomenclature system ensures unambiguous identification despite the presence of multiple possible isomeric arrangements.

Isomeric considerations for this compound involve both structural and conformational isomerism possibilities. The presence of multiple branching points creates opportunities for constitutional isomers where the same molecular formula could generate different connectivity patterns. The 2-ethyl substitution pattern on both the hexyl chains represents a specific regioisomeric arrangement that distinguishes this compound from other possible constitutional isomers with the same molecular formula. Additionally, the tertiary amine center creates rotational freedom around the carbon-nitrogen bonds, leading to numerous conformational isomers that interconvert rapidly under ambient conditions.

| Nomenclature Component | IUPAC Designation | Structural Significance |

|---|---|---|

| Parent Chain | Hexan-1-amine | Six-carbon primary chain with amino terminus |

| N-Substituent 1 | N-methyl | Methyl group bonded to nitrogen |

| N-Substituent 2 | N-(2-ethylhexyl) | Branched eight-carbon chain bonded to nitrogen |

| Branching Pattern | 2-ethyl | Ethyl substituent at carbon-2 of hexyl chain |

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- is characterized by substantial flexibility due to the multiple rotatable single bonds within the alkyl substituents. Computational studies on related tertiary alkylamines have demonstrated that conformational behavior in such molecules somewhat resembles that of corresponding alkanes, while interactions between alkyl groups and the nitrogen center play crucial roles in determining preferred conformations. The branched nature of the 2-ethylhexyl substituents introduces additional conformational complexity compared to linear alkyl chains, as steric interactions between the ethyl branches and other molecular components influence the accessible conformational space.

The conformational analysis reveals that the molecule can adopt numerous low-energy conformations through rotation around the carbon-nitrogen bonds and internal rotations within the alkyl chains. The central nitrogen atom adopts a pyramidal geometry characteristic of tertiary amines, with bond angles typically deviating from the idealized tetrahedral angle due to the different steric demands of the three substituents. The 2-ethyl substitution pattern creates gauche interactions that can either stabilize or destabilize specific conformations depending on the relative orientations of the substituents.

Density functional theory calculations on similar tertiary alkylamine systems indicate that conformers containing gauche arrangements in inner dihedral positions tend to provide lower energy differences due to attractive interactions between the alkyl groups and the nitrogen center. However, strong repulsive interactions arising from steric hindrance prevent certain conformations from existing stably, forcing the molecule to adopt alternative arrangements that minimize unfavorable contacts. The conformational preferences are particularly influenced by the interplay between attractive dispersion forces and repulsive steric effects.

| Conformational Parameter | Energy Range (kJ/mol) | Structural Implication |

|---|---|---|

| N-C Bond Rotation | 2-15 | Multiple accessible conformers |

| Gauche Interactions | -3 to +8 | Stabilizing to destabilizing effects |

| Branching Penalties | 5-12 | Steric hindrance from ethyl groups |

| Global Minimum | Reference (0) | Most stable conformational arrangement |

Comparative Structural Features with Related Alkylamine Derivatives

Comparative analysis with structurally related alkylamine derivatives reveals distinct patterns in molecular architecture and conformational behavior. The compound bis(2-ethylhexyl)amine, which contains two 2-ethylhexyl substituents but lacks the additional methyl group and hexyl chain, represents a closely related secondary amine with molecular formula C16H35N and molecular weight 241.46 grams per mole. This comparison highlights the structural impact of the additional N-methyl and hexyl substituents in the target compound, which increase both the molecular weight and conformational complexity.

The simpler derivative (2-ethylhexyl)(methyl)amine, with molecular formula C9H21N, provides insight into the fundamental structural unit present within the larger molecule. This compound contains the essential N-methyl and 2-ethylhexyl components but lacks the additional hexyl chain that defines the target molecule. The structural progression from this simpler amine to the target compound illustrates how sequential addition of alkyl substituents affects molecular properties and conformational preferences.

Tertiary alkylamines generally exhibit enhanced basicity compared to ammonia due to the electron-donating inductive effects of alkyl substituents. The multiple branched alkyl groups in 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- create substantial electron density on the nitrogen center, potentially enhancing its nucleophilic character compared to less substituted analogs. However, the significant steric bulk around the nitrogen center may also hinder approach of electrophilic species, creating a balance between electronic activation and steric deactivation.

The conformational behavior of tertiary alkylamines with branched substituents differs markedly from their linear analogs due to the additional steric constraints imposed by the branching. Palladium-catalyzed studies on tertiary alkylamines have shown that branched systems can exhibit different reactivity patterns in carbon-hydrogen activation processes, with the conformational preferences playing a crucial role in determining reaction outcomes. The 2-ethyl branching pattern present in this compound creates specific conformational preferences that distinguish it from linear alkyl analogs.

Computational Molecular Modeling and Electron Density Mapping

Computational molecular modeling approaches have proven essential for understanding the electronic structure and conformational preferences of complex tertiary alkylamines. Density functional theory calculations with dispersion corrections provide accurate representations of the intramolecular interactions that govern conformational stability in molecules containing multiple alkyl substituents. The electron density distribution in 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- reflects the influence of the three different alkyl substituents on the electronic environment around the nitrogen center.

Quantum theory of atoms in molecules analysis reveals the nature of intramolecular interactions within the molecule, particularly the weak attractive forces between alkyl substituents that contribute to conformational stability. The electron density topology shows characteristic features of tertiary amines, including the concentration of electron density on the nitrogen atom and the polarization effects induced by the alkyl substituents. Bond critical points analysis provides quantitative measures of the carbon-nitrogen bond strengths and the influence of substituent branching on electronic structure.

Natural bond orbital analysis of similar tertiary alkylamine systems demonstrates the electron-donating character of alkyl substituents and their impact on the nitrogen lone pair. The presence of multiple branched alkyl groups creates a complex pattern of hyperconjugative interactions that stabilize specific conformational arrangements while destabilizing others. The computational results indicate that electron density accumulation on nitrogen increases with the degree of alkyl substitution, consistent with experimental observations of enhanced basicity in tertiary alkylamines.

Frozen density embedding calculations on coordination complexes involving tertiary alkylamines provide insights into the electronic structure changes that occur upon molecular interactions. These studies reveal how the electron density distribution adapts when the nitrogen lone pair engages in coordination or hydrogen bonding interactions, with the alkyl substituents playing crucial roles in modulating the electronic response. The computational framework enables prediction of molecular behavior in various chemical environments and provides a foundation for understanding reactivity patterns.

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory | Conformational analysis | Multiple stable conformers identified |

| Natural Bond Orbital | Electronic structure | Enhanced electron density on nitrogen |

| Atoms in Molecules | Bonding analysis | Quantified intramolecular interactions |

| Molecular Dynamics | Dynamic behavior | Conformational interconversion pathways |

Eigenschaften

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)-N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-6-10-12-16(8-3)14-18(5)15-17(9-4)13-11-7-2/h16-17H,6-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCAZZICACQNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(C)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343963 | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39168-98-4 | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- can be synthesized through various methods. One common approach involves the alkylation of hexanamine with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amines

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed:

Oxidation: Corresponding oxides.

Reduction: Amines.

Substitution: Substituted amines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- has been studied for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents. Research indicates that compounds derived from Actinobacteria, which can include derivatives of this amine, exhibit promising antimycobacterial activity against Mycobacterium tuberculosis .

Case Study: Antimycobacterial Activity

A study conducted on Indonesian Actinobacteria isolated from Curcuma zedoaria revealed that certain strains produced secondary metabolites with significant antimycobacterial properties. The active compound identified was structurally similar to 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-, demonstrating an MIC (Minimum Inhibitory Concentration) of 25 µg/ml against M. tuberculosis . This suggests that the compound may serve as a lead for developing new antimycobacterial drugs.

Chemical Synthesis and Industrial Applications

The compound's structure allows it to be utilized as an intermediate in the synthesis of various chemical products. Its properties make it suitable for applications in:

- Surfactants : Due to its amphiphilic nature, it can be used in formulating surfactants that enhance solubility and stability in emulsions.

- Corrosion Inhibitors : Its amine functionality provides protective qualities against corrosion in metal surfaces.

Toxicological Studies

Understanding the safety and environmental impact of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- is crucial for its application. Toxicological assessments indicate that while the compound has beneficial applications, it must be handled with care due to potential health risks associated with amines .

Wirkmechanismus

The mechanism of action of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a reagent in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

- CAS Registry Number : 106-20-7

- Molecular Formula : C₁₆H₃₅N

- Molecular Weight : 241.46 g/mol

- Synonyms: Di(2-ethylhexyl)amine, Bis(2-ethylhexyl)amine, NSC 5329

Structural Features: This compound is a branched tertiary aliphatic amine with two 2-ethylhexyl groups and one methyl group attached to the nitrogen atom. Its structure confers high hydrophobicity and low water solubility, making it suitable for non-polar applications .

Physical Properties :

- Boiling Point : 281°C

- Melting Point : -60°C

- Enthalpy of Fusion (ΔfusH°) : 35.25 kJ/mol

- Vapor Pressure : Calculated values range from 12.21 kPa at 488.85 K to 202.66 kPa at 615.74 K .

Structural and Functional Analogues

Table 1: Key Properties of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- and Analogues

Key Differences and Research Findings

Branching and Hydrophobicity :

- The target compound’s two 2-ethylhexyl groups enhance hydrophobicity compared to simpler amines like N-Ethylhexylamine (C₈H₁₉N) . This property is critical in solvent extraction applications, where higher hydrophobicity improves metal ion partitioning .

- Tris(2-ethylhexyl)amine (C₂₄H₅₁N) exhibits even greater hydrophobicity and thermal stability, making it preferred for high-temperature ionic liquids .

Volatility and Vapor Pressure :

- The target compound’s high molecular weight (241.46 g/mol) reduces volatility compared to 2-Ethylhexylamine (129.24 g/mol), which has a lower boiling point (175–180°C vs. 281°C) .

Functional Versatility :

- The methyl group in the target compound allows for further derivatization. For example, quaternization with nitric acid yields 2-Ethyl-N-(2-ethylhexyl)-N,N-dimethylhexan-1-aminium nitrate , a candidate for ionic liquids .

- In contrast, 2-Ethyl-N-propyl-1-hexanamine (C₁₁H₂₅N) lacks a methyl group, limiting its use in charge-delocalized systems .

Regulatory and Safety Profiles: The target compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for industrial use . Analogues like 2-Ethylhexylamine (CAS 104-75-6) have well-documented Henry’s Law constants (3.7×10⁻¹), indicating moderate volatility in aqueous systems .

Biologische Aktivität

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- (CAS Number: 106-20-7) is an organic compound belonging to the class of dialkylamines. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

- Molecular Formula : C16H35N

- Molecular Weight : 241.4558 g/mol

- IUPAC Name : 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

- Other Names : Dihexylamine, Bis(2-ethylhexyl)amine

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- exhibits biological activity through its interaction with various molecular targets. The primary mechanisms include:

- Enzyme Modulation : The compound can modulate the activity of enzymes such as monoamine oxidase and cytochrome P450, which are crucial for the metabolism of amines.

- Cell Signaling Pathways : It influences cellular processes by altering signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and differentiation.

Biochemical Interactions

The compound's biological activity is largely attributed to its ability to act as a nucleophile in chemical reactions. This allows it to participate in the formation of new bonds and the modification of existing ones. Key biochemical interactions include:

- Oxidative Deamination : Interaction with monoamine oxidase leads to oxidative deamination, resulting in the formation of aldehydes and hydrogen peroxide.

- Hydroxylation : Cytochrome P450 enzymes catalyze hydroxylation reactions, leading to the formation of hydroxylated metabolites.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- on several cancer cell lines. The results indicated that exposure to varying concentrations of the compound resulted in significant reductions in cell viability, suggesting potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely absorbed through skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. These properties suggest that it may have systemic effects when administered.

Q & A

Q. What are the key physicochemical properties of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-?

Methodological Answer: Characterize the compound using the following approaches:

- Molecular Weight and Formula : Determine via high-resolution mass spectrometry (HRMS) or computational tools (e.g., NIST Chemistry WebBook). Molecular formula: C16H35N (CAS 104-75-6) .

- Structural Analysis : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR to confirm branching and substituents (e.g., ethyl, hexyl groups). Compare with spectral libraries .

- Solubility : Test in non-polar solvents (e.g., hexane, toluene) due to its branched alkyl chain, which enhances lipophilicity .

Q. Table 1: Key Physicochemical Data

Q. How is 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- synthesized?

Methodological Answer: Synthesize via alkylation of primary amines :

Substrate Preparation : Start with 2-ethylhexylamine and methyl iodide for N-methylation under basic conditions (e.g., K2CO3 in DMF) .

Branching Introduction : React with 2-ethylhexyl bromide via nucleophilic substitution to add the second ethylhexyl group.

Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity via GC-MS .

Note : Alternative routes may involve reductive amination of ketones with ammonia derivatives .

Advanced Research Questions

Q. How does this compound interact with phthalocyanine dyes to modify solubility?

Methodological Answer: Study its role as a solubilizing agent in dye chemistry:

Q. Table 2: Dye Modification Data

| Dye System | Solubility (g/L) | Solvent | Reference |

|---|---|---|---|

| C.I. Direct Blue 86 | 0.5 | Water | |

| C.I. Solvent Blue 129 | 12.8 | Toluene |

Q. How can contradictions in environmental persistence data be resolved?

Methodological Answer: Address discrepancies using multi-method validation :

Q. What advanced spectroscopic techniques are suitable for characterizing its degradation products?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) and NMR :

- HRMS : Use electrospray ionization (ESI) or electron ionization (EI) to identify fragment ions (e.g., m/z 241.277 for the parent ion) .

- <sup>15</sup>N NMR : Track nitrogen-containing degradation products (e.g., secondary amines or nitriles).

- Data Interpretation : Cross-reference with databases like NIST or EPA DSSTox .

Q. How does branching affect its reactivity in catalytic applications?

Methodological Answer: Compare with linear-chain analogs via kinetic studies :

- Catalytic Testing : Use the amine as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling).

- Steric Effects : Measure reaction rates and yields; branched amines often reduce catalytic activity due to steric hindrance.

- Computational Support : Perform DFT calculations to model metal-amine interactions (e.g., bond angles, electron density) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.